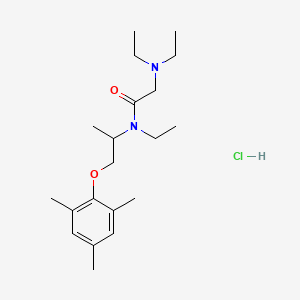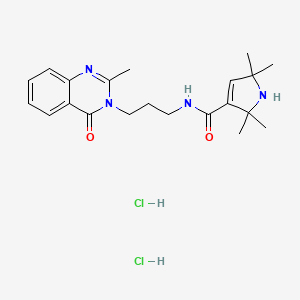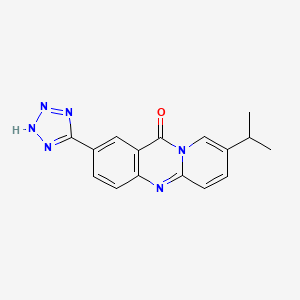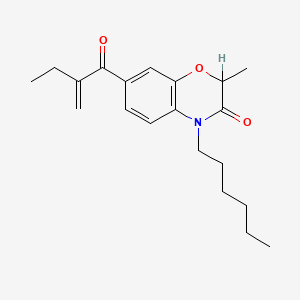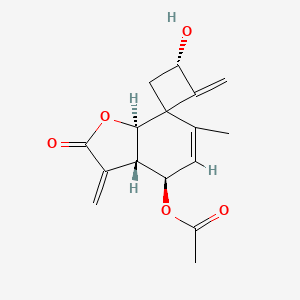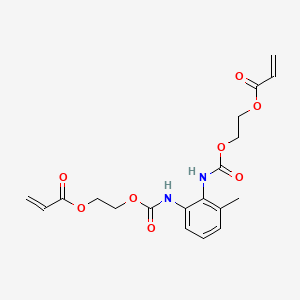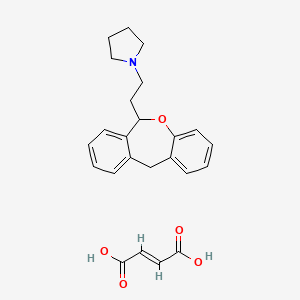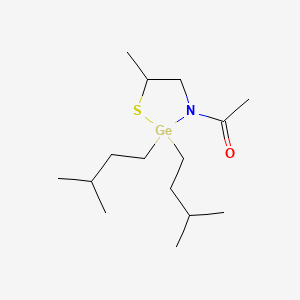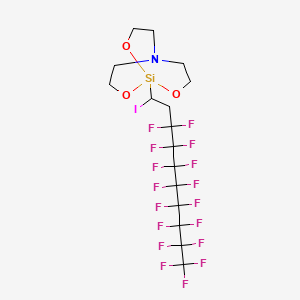
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)- is a complex organosilicon compound. This compound is part of the silatrane family, which are known for their unique tricyclic structures and significant biological activity
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts (HgX2) where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields. The specific conditions for the synthesis of the heptadecafluoro-1-iododecyl derivative would involve the appropriate iododecyl precursor under similar conditions.
Análisis De Reacciones Químicas
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives undergo various types of chemical reactions, including:
Substitution Reactions: These compounds can react with different nucleophiles or electrophiles, leading to the substitution of the silicon-bound groups.
Oxidation and Reduction: The silicon center can undergo oxidation or reduction, altering the oxidation state of the silicon atom.
Complex Formation: The tricyclic structure allows for the formation of stable complexes with various metal ions.
Common reagents used in these reactions include mercury (II) salts, nucleophiles like amines or alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives involves their interaction with various molecular targets. The tricyclic structure allows for strong binding to metal ions and other molecules, which can influence biological pathways and chemical reactions. The specific pathways involved depend on the particular derivative and its application.
Comparación Con Compuestos Similares
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane include other silatranes such as:
- 1-Phenyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
These compounds share the tricyclic silatrane structure but differ in the substituents attached to the silicon atom. The uniqueness of the heptadecafluoro-1-iododecyl derivative lies in its fluorinated alkyl chain, which imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for unique interactions in biological systems.
Propiedades
Número CAS |
135587-17-6 |
|---|---|
Fórmula molecular |
C16H15F17INO3Si |
Peso molecular |
747.26 g/mol |
Nombre IUPAC |
1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-1-iododecyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C16H15F17INO3Si/c17-9(18,7-8(34)39-36-4-1-35(2-5-37-39)3-6-38-39)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h8H,1-7H2 |
Clave InChI |
AENHPCRNEPBZQL-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


